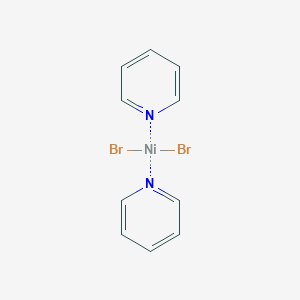

Dibromobis(pyridine)nickel

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Catalysis and Proton Reduction

Dibromobis(pyridine)nickel related complexes, such as nickel pyridine 2-thiolate, have demonstrated significant stability and activity as catalysts for H2 generation, which is crucial for solar energy storage. DFT calculations have provided insights into the catalytic pathways, revealing that the first reduction typically occurs at the nickel site and that protonation of pyridyl nitrogen can lead to dechelation, affecting the catalytic efficiency (Virca & McCormick, 2015).

Hydroarylation of Alkynes

Nickel catalysts, including those derived from this compound, have been employed in the hydroarylation of alkynes through C-H bond functionalization of arenes. This process is noted for its excellent stereo- and regioselectivity, producing disubstituted arylethenes efficiently (Nakao, 2011).

Electrochemical Applications

Studies have shown that electrodes modified with poly-2,5-pyridine films, prepared via electrochemical reduction of dibromopyridine in the presence of nickel-bipyridyl complexes, exhibit significant electroactive and coordinative properties. These modified electrodes are effective mediators in electrocatalytic processes, including the coupling of aromatic halides (Schiavon et al., 1988).

Polymer Synthesis

Electrochemical dehalogenation polycondensation mediated by nickel complexes, including this compound, has been successfully applied in the synthesis of poly(pyridine-2,5-diyl). This method offers a smooth and efficient approach to obtaining thin films of the polymer, which are comparable to those prepared through chemical methods (Yamamoto & Saito, 1996).

Ethylene Oligomerization

Nickel(II) dibromide complexes with various ligands, such as bis(benzimidazolyl)amine and bis(benzimidazolyl)pyridine, have demonstrated high productivity in ethylene oligomerization, yielding significant amounts of butenes. These findings highlight the potential of such complexes in industrial applications for producing various hydrocarbon products (Lee et al., 2011).

作用機序

Target of Action

Dibromobis(pyridine)nickel is a complex compound with nickel at its coreNickel compounds are generally known to interact with a variety of biological molecules, including proteins and dna .

Mode of Action

The exact mode of action of this compound is not well-understood. As a nickel complex, it may interact with biological molecules in a manner similar to other nickel compounds. These interactions could potentially lead to changes in the structure or function of these molecules .

Biochemical Pathways

Nickel compounds are known to participate in various biochemical processes, such as the activation of certain enzymes .

Pharmacokinetics

It’s worth noting that the compound’s bioavailability may be influenced by factors such as its solubility and stability .

Result of Action

Nickel compounds can have various effects at the molecular and cellular level, including potential cytotoxic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with biological molecules .

特性

IUPAC Name |

dibromonickel;pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H5N.2BrH.Ni/c2*1-2-4-6-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDWMUCCMDLFQZ-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC=C1.C1=CC=NC=C1.[Ni](Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Br2N2Ni |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Hydroxyspiro[2.5]octane-6-carbonitrile](/img/structure/B6291087.png)